

An In-depth Technical Guide to 2-Methoxythiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxythiazole-5-carbaldehyde

Cat. No.: B1357225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxythiazole-5-carbaldehyde**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines key synthetic methodologies, and discusses its relevance within the broader context of thiazole derivatives in drug discovery.

Core Compound Properties

2-Methoxythiazole-5-carbaldehyde is a substituted thiazole featuring a methoxy group at the 2-position and an aldehyde (formyl) group at the 5-position. The thiazole ring is a critical pharmacophore found in numerous approved drugs, and its derivatives are extensively studied for a wide range of biological activities. The aldehyde functionality makes this compound a versatile intermediate for further chemical modifications, such as the formation of Schiff bases, reductive amination, or oxidation to a carboxylic acid.

Physicochemical and Structural Data

The key quantitative properties of **2-Methoxythiazole-5-carbaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₅ H ₅ NO ₂ S	[1]
Molecular Weight	143.16 g/mol	[1]
CAS Number	95453-59-1	[1]
Purity	≥ 95%	[1]
PubChem CID	16494769	[1]
IUPAC Name	2-methoxy-1,3-thiazole-5-carbaldehyde	N/A
Physical Form	Solid (Typical)	

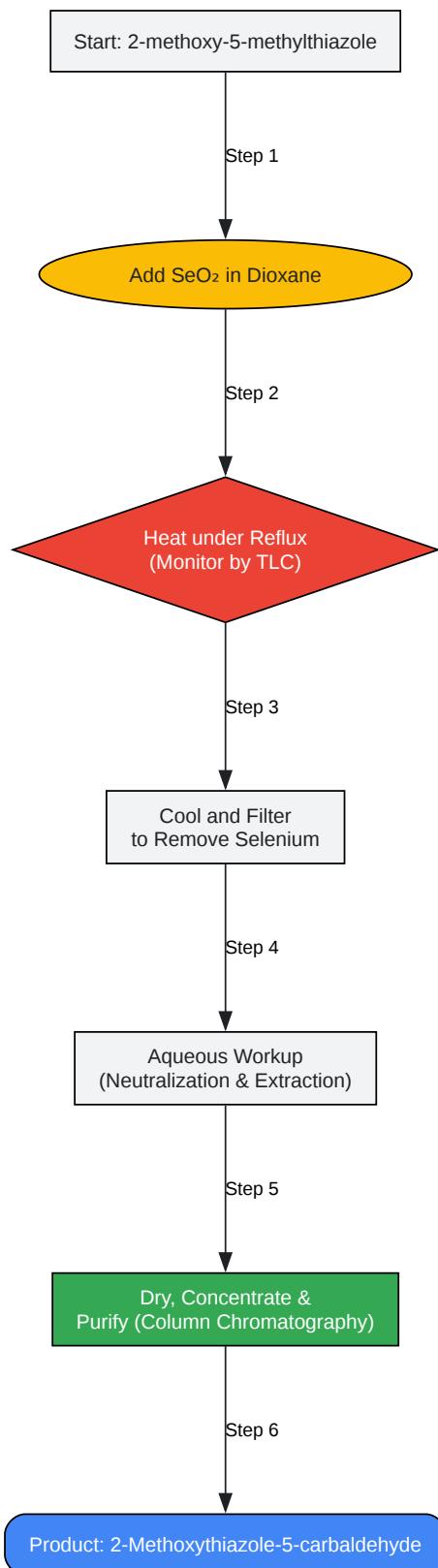
Note: Some properties are for closely related analogs and are provided for context.

Synthetic Methodologies

The synthesis of **2-Methoxythiazole-5-carbaldehyde** can be approached through several strategic routes. While a single, universally adopted protocol is not extensively documented, the following experimental methodologies represent viable and common strategies for synthesizing substituted thiazole-5-carbaldehydes.

One of the most direct methods involves the selective oxidation of the corresponding C5-methyl group.[\[2\]](#)

- Objective: To convert 2-methoxy-5-methylthiazole into **2-Methoxythiazole-5-carbaldehyde**.
- Starting Material: 2-methoxy-5-methylthiazole.
- Key Reagent: Selenium dioxide (SeO₂).
- Procedure Outline:
 - The starting material, 2-methoxy-5-methylthiazole, is dissolved in a suitable solvent, typically a high-boiling point solvent like dioxane or a mixture of acetic acid and water.


- A stoichiometric amount of selenium dioxide (SeO_2) is added to the solution.
- The reaction mixture is heated under reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC). Careful temperature control is crucial to prevent over-oxidation to the carboxylic acid.[\[2\]](#)
- Upon completion, the reaction mixture is cooled, and the precipitated selenium metal is removed by filtration.
- The filtrate is subjected to an aqueous workup, typically involving neutralization and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
- The combined organic layers are dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
- The crude product is purified, usually by column chromatography on silica gel, to yield the pure **2-Methoxythiazole-5-carbaldehyde**.

This method utilizes a dihalomethyl group as a masked aldehyde, which can be revealed through hydrolysis.[\[2\]](#)

- Objective: To form the C5-formyl group from a C5-dihalomethyl group.
- Starting Material: 2-methoxy-5-(dichloromethyl)thiazole.
- Key Reagents: Water, typically under acidic or basic catalysis.
- Procedure Outline:
 - The precursor, 2-methoxy-5-(dichloromethyl)thiazole, is suspended or dissolved in an aqueous solvent system.
 - The hydrolysis is initiated by adding an acid (e.g., sulfuric acid) or a base, or by heating with water, sometimes in the presence of a silver salt catalyst.
 - The reaction is heated for several hours until the conversion is complete, as monitored by TLC or GC-MS.

- After cooling to room temperature, the reaction mixture is neutralized.
- The product is extracted into an appropriate organic solvent.
- The organic extract is washed with brine, dried, and concentrated in vacuo.
- Purification of the resulting crude aldehyde is performed using standard techniques such as column chromatography or recrystallization.

The following diagram illustrates the general workflow for the oxidation synthesis route.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **2-Methoxythiazole-5-carbaldehyde**.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for **2-Methoxythiazole-5-carbaldehyde** are not widely reported, the thiazole-5-carbaldehyde scaffold is a valuable intermediate in the synthesis of bioactive molecules. Thiazole derivatives are known to exhibit a vast array of pharmacological effects.^[3]

- **Anticancer Agents:** The thiazole ring is a core component of several anticancer drugs, including the FDA-approved drug Dasatinib.^[4] Research into novel thiazole-5-carboxamide derivatives has shown promising antiproliferative activity against various cancer cell lines.^[4]
- **Anti-diabetic Agents:** Recent studies have explored hydrazinylthiazole-5-carbaldehydes as potential anti-diabetic agents, with some compounds showing excellent α -amylase inhibitory and anti-glycation potential.^[5]
- **Antimicrobial and Antifungal Activity:** The thiazole moiety is present in many compounds with demonstrated antibacterial and antifungal properties.^[6] Its structural similarity to penicillin building blocks makes it a continued area of interest for developing new antimicrobial agents.^[7]
- **Chemical Synthesis Intermediate:** As a functionalized aldehyde, **2-Methoxythiazole-5-carbaldehyde** is a key building block. Its aldehyde group can readily react to form larger, more complex molecules, making it a valuable starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The related compound, 2-methylthiazole-5-carbaldehyde, is widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[8]

Given the established importance of the thiazole scaffold, **2-Methoxythiazole-5-carbaldehyde** represents a promising starting material for the development of novel therapeutics. Its specific methoxy substitution may influence solubility, metabolic stability, and binding interactions with biological targets, offering a unique avenue for structure-activity relationship (SAR) studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labsolu.ca [labsolu.ca]
- 2. 2-Methoxythiazole-5-carbaldehyde | 95453-59-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxythiazole-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1357225#molecular-weight-of-2-methoxythiazole-5-carbaldehyde\]](https://www.benchchem.com/product/b1357225#molecular-weight-of-2-methoxythiazole-5-carbaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com